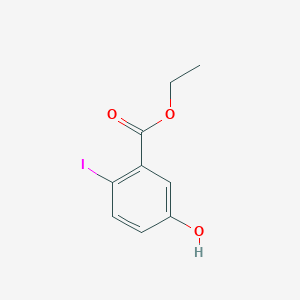

Ethyl 5-hydroxy-2-iodobenzoate

Beschreibung

Contextual Significance within Organic Synthesis and Medicinal Chemistry Scaffolds

Ethyl 5-hydroxy-2-iodobenzoate serves as a pivotal intermediate in contemporary organic synthesis due to the distinct reactivity of its three functional groups. vub.be This trifunctional nature allows for a programmed, stepwise approach to molecular construction.

The Iodine Atom : The carbon-iodine bond is the most reactive among the stable carbon-halogen bonds, making the 2-position of the ring highly susceptible to a variety of metal-catalyzed cross-coupling reactions. britannica.com These include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are cornerstone methods for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the direct introduction of diverse alkyl, alkenyl, alkynyl, and aryl groups, providing a powerful tool for building molecular complexity.

The Hydroxyl Group : The phenolic hydroxyl group at the 5-position is a versatile functional handle. It can be readily converted into an ether or an ester, allowing for the attachment of other molecular fragments. Furthermore, it can act as a directing group in subsequent electrophilic aromatic substitution reactions and is a key hydrogen-bonding moiety that can influence molecular interactions in a biological context.

The Ethyl Ester Group : The ester functionality can undergo several key transformations. Basic hydrolysis, or saponification, converts it to the corresponding carboxylic acid, which can then participate in further reactions, such as amide bond formation. masterorganicchemistry.com Alternatively, the ester can be reduced to a primary alcohol.

This combination of reactive sites makes this compound a valuable scaffold, particularly in medicinal chemistry for the synthesis of bioactive molecules and novel drug candidates. vub.beresearchgate.net Researchers can leverage the differential reactivity of the functional groups to selectively build complex structures around the central phenyl ring.

Historical Perspective of Halogenated Benzoate (B1203000) Esters in Chemical Development

The development of halogenated benzoate esters as synthetic tools is rooted in two major streams of chemical history: the chemistry of benzoic acid derivatives and the evolution of organohalogen chemistry. Benzoic acid, a naturally occurring compound, and its esters have been fundamental building blocks in organic synthesis for over a century. wikipedia.org Early industrial processes focused on producing benzoic acid and simple esters for use as preservatives and chemical precursors. wikipedia.org

Concurrently, organohalogen compounds became essential as solvents, intermediates, and functional molecules. britannica.com The utility of a halogen substituent as a functional group that could be displaced or used to enable further reactions was recognized early on. The reactivity trend of halogens (I > Br > Cl > F) in many substitution and coupling reactions was a key discovery. britannica.com While chloro- and bromo-aromatics were more common initially due to lower cost, the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century significantly elevated the status of iodo-aromatics. Their high reactivity enables milder reaction conditions and broader substrate scope.

Early methods for creating aryl halides often involved harsh conditions or started from the corresponding carboxylic acids, such as in halodecarboxylation reactions. nih.govacs.org The emergence of modern synthetic methods allowed for the selective and efficient introduction of halogens onto aromatic rings bearing other functional groups. This convergence led to the creation of highly functionalized building blocks like this compound, a molecule designed to harness the power of modern cross-coupling chemistry while retaining other key functional groups for subsequent transformations.

Scope and Research Trajectories of this compound in Academic Inquiry

Current and future research involving this compound and related structures is expanding from its role as a simple intermediate to a key component in functional molecules and materials.

Medicinal Chemistry and Drug Discovery : A primary research trajectory is the continued use of this scaffold in the synthesis of potential therapeutic agents. For example, related ethyl 2-substituted 5-iodobenzoates have been used to synthesize 5-glyoxylamide derivatives that exhibit significant cytotoxic activity against human cancer cell lines. researchgate.net The 2-hydroxybenzoic acid core is a known pharmacophore, and its derivatives have been identified as selective inhibitors of enzymes like SIRT5, suggesting a role in developing treatments for metabolic diseases and cancer. nih.gov The ability to use the iodine handle for late-stage functionalization is particularly attractive for creating libraries of compounds for drug screening.

Functional Materials and Catalysis : While less explored, a promising future direction is the incorporation of this molecule into advanced materials. Iodinated phenolic compounds are being investigated for their antimicrobial properties. plos.orgnih.gov The phenolic hydroxyl and iodo-phenyl groups are both suitable handles for polymerization or for grafting the molecule onto surfaces or catalyst supports. rsc.orgfrontiersin.org This could lead to the development of new functional polymers, self-healing materials, or heterogeneous catalysts where the benzoate moiety acts as a linker or a functional component itself.

Green Chemistry : There is a growing emphasis on developing more sustainable synthetic methods. Research into the enzymatic synthesis of iodinated phenolic compounds using enzymes like laccase represents a move toward greener chemistry. plos.orgnih.gov Future work may focus on applying these eco-friendly biocatalytic methods to the synthesis of this compound and its derivatives, reducing the reliance on traditional reagents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQKOHCATJNBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 5 Hydroxy 2 Iodobenzoate

Esterification Routes from 5-hydroxy-2-iodobenzoic acid and Variants

The most direct method for synthesizing Ethyl 5-hydroxy-2-iodobenzoate is the Fischer esterification of its corresponding carboxylic acid, 5-hydroxy-2-iodobenzoic acid. This reaction typically involves heating the acid in ethanol (B145695) in the presence of a strong acid catalyst.

Detailed Research Findings: The esterification is an equilibrium-driven process. To achieve high yields, conditions are manipulated to favor the product. A common approach involves using a large excess of ethanol, which serves as both the reactant and the solvent. An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. prepchem.comgoogle.com

For instance, a similar process for preparing ethyl 4-iodobenzoate (B1621894) involves refluxing 4-iodobenzoic acid in absolute ethanol with thionyl chloride for several hours. prepchem.com Another example is the synthesis of ethyl 3-hydroxy-4-iodobenzoate, which is achieved by stirring 3-hydroxy-4-iodobenzoic acid in ethanol with concentrated sulfuric acid at 80°C overnight. google.com These methods are directly applicable to the synthesis of this compound from 5-hydroxy-2-iodobenzoic acid. The crude product is typically purified through extraction and distillation or chromatography.

| Method | Reagents | Typical Conditions | Advantages | Reference |

| Fischer-Speier Esterification | 5-hydroxy-2-iodobenzoic acid, Ethanol, H₂SO₄ | Reflux overnight at ~80°C | Simple, cost-effective reagents | google.com |

| Thionyl Chloride Method | 5-hydroxy-2-iodobenzoic acid, Ethanol, SOCl₂ | Reflux for several hours | High yield, irreversible reaction | prepchem.com |

This table presents common esterification methods applicable to the synthesis of this compound based on similar reactions.

Precursor-Based Synthesis from Aromatic Amines and Iodination Strategies

Alternative synthetic routes begin with more readily available precursors, such as aromatic amines, and involve sequential iodination and functional group transformations.

A multi-step synthesis starting from methyl anthranilate offers a versatile pathway. google.com This approach leverages the Sandmeyer reaction, a robust method for converting primary aryl amines into a wide range of functional groups, including halogens, via a diazonium salt intermediate. nih.gov

The general synthetic sequence is as follows:

Iodination: Methyl anthranilate is first iodinated to introduce the iodine atom onto the aromatic ring. This can be achieved using iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent. acs.orgthieme-connect.com The amino group directs the substitution primarily to the para-position, yielding methyl 2-amino-5-iodobenzoate.

Diazotization: The resulting 2-amino-5-iodobenzoate is then treated with a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. youtube.com

Hydroxylation (Sandmeyer variant): The diazonium salt is subsequently decomposed in the presence of water, often with heating, to introduce the hydroxyl group at the 2-position, replacing the diazonium group.

Esterification/Transesterification: The resulting mthis compound can then be converted to the desired ethyl ester. This can be done either by hydrolysis of the methyl ester to the carboxylic acid followed by Fischer esterification with ethanol, or directly via transesterification by heating in ethanol with an acid or base catalyst. A patent for a related compound describes a four-step reaction starting from methyl anthranilate with a final yield of up to 80%. google.com

A notable modification involves performing the iodination via a Sandmeyer reaction itself, starting from an anthranilate, which is diazotized and then treated with potassium iodide (KI). acs.org

This compound can also be synthesized from other halogenated benzoates. One potential route involves a halogen exchange reaction, where a bromo- or chloro-analogue is converted to the iodo-compound. For example, starting with ethyl 5-hydroxy-2-bromobenzoate, a Finkelstein-type reaction using an iodide salt (e.g., NaI or KI) in a suitable solvent like acetone (B3395972) could facilitate the substitution.

Another strategy involves the selective functionalization of di-halogenated precursors. For instance, synthesis could start from a di-iodinated or iodo-chloro-benzoic acid derivative where one halogen is more reactive towards certain reagents than the other, allowing for selective conversion. The reactivity of halogens in nucleophilic aromatic substitution is often influenced by their position relative to activating or deactivating groups on the ring.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For any synthetic route to be practical, especially for industrial production, optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure safety and scalability.

Key parameters for optimization include:

Temperature: Many of the reactions, such as diazotization, require strict temperature control (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. In contrast, esterification and Sandmeyer reactions often require heating to proceed at a reasonable rate. prepchem.comgoogle.comrsc.org

Catalyst: The choice and amount of catalyst are critical. In Fischer esterification, using an optimal concentration of sulfuric acid ensures a high reaction rate without causing excessive side reactions like dehydration or charring. google.com In metal-catalyzed reactions, such as those that might be used for halogen exchange, the choice of metal and ligand can dramatically affect yield and selectivity. researchgate.net

Solvent: The solvent can influence the solubility of reagents and the reaction pathway. nih.gov For example, using acetic acid as a solvent during certain iodination reactions can lead to better yields due to enhanced solubility and reactivity. evitachem.com

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, preventing the formation of byproducts from over-reaction.

A detailed optimization study on a related reaction, the aminocarbonylation of ethyl 2-substituted 5-iodobenzoate, demonstrated that the choice of palladium source and base strongly influenced whether the major product was an amide or an α-ketoamide, with yields of the latter reaching up to 60% under optimized conditions. researchgate.net Such studies highlight the importance of systematically varying reaction parameters to achieve the desired outcome with high efficiency.

| Parameter | Influence on Synthesis | Example of Optimization | Reference |

| Temperature | Affects reaction rate and stability of intermediates. | Diazotization at 0-5°C to stabilize diazonium salt. | youtube.com |

| Catalyst | Determines reaction pathway and efficiency. | Use of Pd source and DBU base to control product formation. | researchgate.net |

| Solvent | Impacts reagent solubility and reactivity. | Acetic acid used to improve yield in iodination. | evitachem.com |

| Reagent Stoichiometry | Affects conversion and prevents side reactions. | Controlling molar ratio of iodine to prevent over-iodination. |

This table summarizes key reaction parameters and their impact on the synthesis of this compound.

Green Chemistry Approaches and Sustainable Synthetic Practices

Modern chemical synthesis places increasing emphasis on "green chemistry," which aims to design processes that are environmentally benign, economically viable, and efficient. rasayanjournal.co.in These principles can be applied to the synthesis of this compound.

Potential green approaches include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a core principle. Water, despite the low solubility of many organic compounds, can be an excellent solvent for certain reactions. mdpi.com For other steps, using recyclable ionic liquids or performing reactions under solvent-free conditions can significantly reduce waste. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, increase yields, and lead to cleaner products compared to conventional heating methods. mdpi.com This technique could be applied to the esterification or Sandmeyer reaction steps.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. This includes using recyclable acid catalysts for esterification or developing efficient, low-loading metal catalysts for cross-coupling or halogen exchange reactions. rasayanjournal.co.inmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly atom-economical and can streamline synthesis. rasayanjournal.co.in While a direct MCR for this specific target is not established, the principle encourages the design of more efficient convergent syntheses.

Bio-nanoparticles and Plant Extracts: Emerging research explores the use of plant extracts or microorganisms for synthesizing nanoparticles that can act as catalysts. ejcmpr.com This approach avoids toxic reagents often used in traditional catalyst preparation and represents a frontier in sustainable chemical synthesis.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and purity. nih.gov

Chemical Reactivity and Mechanistic Organic Transformations of Ethyl 5 Hydroxy 2 Iodobenzoate

Halogen-Mediated Coupling Reactions

The presence of an iodine atom on the aromatic ring makes Ethyl 5-hydroxy-2-iodobenzoate an excellent candidate for halogen-mediated cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, which is the key initiation step in many of these processes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira Analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, with its aryl iodide moiety, is an ideal substrate for such transformations.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of a new aryl or vinyl substituent at the C-2 position. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The hydroxyl group on the ring can influence the reaction, potentially requiring protection or specific basic conditions to avoid side reactions. A systematic investigation into the Suzuki-Miyaura couplings of various halophenols has shown that such reactions are feasible, although yields can be dependent on the relative positions of the halide and hydroxyl groups. acs.org

The Sonogashira coupling reaction joins an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction would allow for the introduction of an alkynyl group onto the C-2 position of this compound, creating arylalkyne structures. The mechanism is thought to involve a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate which then participates in the transmetalation step with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed, often requiring alternative bases or conditions.

Table 1: Representative Palladium-Catalyzed Coupling Reactions with Analogous Aryl Iodides This table presents data from reactions with compounds analogous to this compound to illustrate typical reaction conditions and outcomes.

| Coupling Reaction | Aryl Iodide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 2-Iodophenol | Phenylboronic acid | Pd/C | K3PO4 | Water | 85 |

| Suzuki-Miyaura | 4-Iodophenol | Phenylboronic acid | Pd/C | K3PO4 | Water | 95 |

| Sonogashira | Iodobenzene | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 95 |

| Sonogashira | 4-Iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | Toluene | 90 |

Copper-Catalyzed and Other Metal-Mediated Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgnih.gov For this compound, the Ullmann reaction can be utilized in two primary ways.

Firstly, an Ullmann condensation can be employed for the O-arylation of the phenolic hydroxyl group. This involves reacting the hydroxyl group with another aryl halide in the presence of a copper catalyst and a base to form a diaryl ether. researchgate.net Secondly, the aryl iodide of this compound can couple with a phenol (B47542), alcohol, or amine nucleophile. The classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern advancements have introduced ligand-assisted catalytic systems that proceed under milder conditions. mdpi.com The reaction mechanism is generally believed to involve the formation of a copper(I) alkoxide or phenoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination. mdpi.com

Table 2: Representative Copper-Catalyzed O-Arylation of Phenols (Ullmann-type Reaction) This table provides examples of Ullmann-type reactions with analogous phenol substrates to demonstrate common conditions.

| Phenol Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenol | Iodobenzene | CuI / L-proline | K2CO3 | DMSO | 90 | 88 |

| 4-Methoxyphenol | 4-Iodotoluene | CuI / Phenanthroline | Cs2CO3 | Toluene | 110 | 92 |

| Phenol | Iodobenzene | Cu-Nanoparticles | Cs2CO3 | DMF | 120 | 92 |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for functionalization, allowing for the formation of ethers and esters, as well as participating in oxidation and reduction reactions.

Esterification and Etherification Reactions

Esterification of the phenolic hydroxyl group can be readily achieved by reaction with acyl chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine. This reaction converts the phenol into a corresponding aryl ester. The esterification of hydroxyl groups in flavonoid structures, for instance, has been shown to proceed under these standard conditions. chemeo.com

Etherification of the hydroxyl group is commonly performed via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This method is highly versatile for preparing a wide range of alkyl aryl ethers.

Oxidation and Reduction Pathways

The oxidation of the phenolic hydroxyl group in this compound is a potential transformation pathway. Phenols, particularly those that are hydroquinone (B1673460) derivatives, can be oxidized to the corresponding quinones. The oxidation of salicylic (B10762653) acid (2-hydroxybenzoic acid) and its metabolites has been studied, indicating that hydroxylation and subsequent oxidation can occur. nih.govopenmedicinalchemistryjournal.com The specific products from the oxidation of this compound would depend on the oxidant used and the reaction conditions.

The reduction of a phenolic hydroxyl group directly to a hydrogen atom is a challenging transformation that requires harsh conditions, which may also reduce other functional groups in the molecule. Catalytic hydrogenation under high pressure and temperature could potentially achieve this but would likely also affect the aromatic ring and the ester group. Therefore, selective deoxygenation of the phenolic hydroxyl group in the presence of the ester and iodide functionalities is not a straightforward process.

Reactions at the Ester Functionality

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis , specifically saponification, occurs when the ester is treated with a strong base, such as aqueous sodium hydroxide (B78521), typically with heating. wikipedia.org This reaction cleaves the ester bond to yield the corresponding carboxylate salt (sodium 5-hydroxy-2-iodobenzoate) and ethanol (B145695). doubtnut.com Subsequent acidification of the reaction mixture would protonate the carboxylate to form 5-hydroxy-2-iodobenzoic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to an equilibrium with the corresponding methyl ester, Mthis compound. Driving the reaction to completion typically requires using the new alcohol as the solvent.

Hydrolysis and Transesterification Reactions

The ethyl ester functional group of this compound is susceptible to nucleophilic acyl substitution, leading to hydrolysis and transesterification.

Hydrolysis is the cleavage of the ester bond to yield the corresponding carboxylic acid, 5-hydroxy-2-iodobenzoic acid, and ethanol. This reaction is typically carried out under basic conditions, for example, using a hydroxide base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester.

Table 1: Representative Conditions for Base-Catalyzed Hydrolysis

| Reactant | Reagents | Solvent | Product |

| This compound | NaOH (aq) | Ethanol / Water | 5-Hydroxy-2-iodobenzoic acid nih.gov |

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This transformation can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting this compound with methanol in the presence of a catalytic amount of sulfuric acid (H₂SO₄) or a base like sodium methoxide (B1231860) (NaOMe) would result in the formation of Mthis compound. To ensure a high conversion rate, the alcohol reactant (e.g., methanol) is often used as the solvent. masterorganicchemistry.comatlantis-press.com

Table 2: General Conditions for Acid-Catalyzed Transesterification

| Reactant | Reagents | Solvent | Product |

| This compound | Methanol, H₂SO₄ (cat.) | Methanol | Mthis compound |

Nucleophilic Additions and Substitutions

The term nucleophilic substitution is most relevant to the reactions at the aromatic ring of this compound, particularly involving the displacement of the iodide substituent. The ester group itself undergoes nucleophilic acyl substitution, as detailed in the hydrolysis and transesterification section.

The carbon-iodine bond in aryl iodides is a common site for palladium-catalyzed cross-coupling reactions, which proceed via a sequence involving nucleophilic attack on an organopalladium intermediate. A key example is the aminocarbonylation reaction. Studies on related ethyl 2-substituted 5-iodobenzoates have shown that they can react with various amine nucleophiles and carbon monoxide in the presence of a palladium catalyst. researchgate.net This process effectively substitutes the iodine atom with an amide or α-ketoamide group. The reaction conditions, including the choice of base and palladium source, are critical in determining the product outcome. researchgate.net

Table 3: Palladium-Catalyzed Aminocarbonylation of an Ethyl 5-iodobenzoate Derivative

| Substrate | Nucleophile | Catalyst | Base | Pressure (CO) | Product Type |

| Ethyl 2-substituted 5-iodobenzoate | Amine | [Pd(η3-C3H5)(μ-Cl)]2 | DBU | 1 atm | α-Ketoamide (up to 60% yield) researchgate.net |

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are well-established in the principles of organic chemistry.

Hydrolysis and Transesterification: Under basic conditions, ester hydrolysis proceeds through a two-step nucleophilic acyl substitution mechanism. The process begins with the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group, which collapses the intermediate and reforms the carbonyl group of the resulting carboxylic acid. A final acid-base reaction between the carboxylic acid and the ethoxide ion drives the reaction to completion.

Acid-catalyzed transesterification follows a more complex pathway often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Addition: A molecule of the new alcohol (e.g., methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation: The newly added alcohol group is deprotonated.

Protonation: The original ethoxy group is protonated, turning it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, eliminating the ethanol molecule and reforming the carbonyl double bond.

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final product.

Nucleophilic Substitution: The mechanism of palladium-catalyzed reactions, such as the aminocarbonylation of aryl iodides, involves a catalytic cycle. researchgate.net While the specific study does not detail the full mechanism, a generally accepted pathway for such transformations is as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming an arylpalladium(II) complex.

CO Insertion: A molecule of carbon monoxide inserts into the aryl-palladium bond to form an aroylpalladium(II) intermediate.

Nucleophilic Attack/Transmetalation: The amine nucleophile attacks the carbonyl carbon of the aroyl group.

Reductive Elimination: The final product, the α-ketoamide, is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then enter another cycle.

These mechanistic pathways underscore the predictable yet versatile reactivity of this compound, making it a valuable substrate for constructing more complex molecules.

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5 Hydroxy 2 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of Ethyl 5-hydroxy-2-iodobenzoate is predicted to display distinct signals corresponding to the aromatic protons, the ethyl ester group, and the phenolic hydroxyl group. The substitution pattern on the benzene (B151609) ring—with iodo, hydroxyl, and ethyl carboxylate groups at positions 2, 5, and 1, respectively—dictates the chemical shifts and coupling patterns of the three aromatic protons.

The ethyl group will present as a quartet for the methylene (-CH₂-) protons, resulting from coupling to the three adjacent methyl (-CH₃) protons, and a triplet for the methyl protons due to coupling with the two methylene protons. The hydroxyl proton (-OH) is expected to appear as a broad singlet, as its coupling is often averaged out by rapid chemical exchange.

The aromatic region will feature three distinct signals:

H-3: This proton is ortho to the iodine and meta to the carboxylate group. It is expected to appear as a doublet, coupled to H-4 with a typical ortho coupling constant (J ≈ 8.0-9.0 Hz).

H-4: This proton is positioned between H-3 and H-6. It will be split by both neighbors, appearing as a doublet of doublets, with one large ortho coupling to H-3 (J ≈ 8.0-9.0 Hz) and one smaller meta coupling to H-6 (J ≈ 2.5-3.0 Hz).

H-6: This proton is ortho to the hydroxyl group and meta to the carboxylate group. It is expected to be a doublet due to the small meta coupling with H-4 (J ≈ 2.5-3.0 Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂CH₃ (Ethyl) | ~1.40 | t (triplet) | ~7.1 |

| -CH₂CH₃ (Ethyl) | ~4.40 | q (quartet) | ~7.1 |

| -OH | ~5.0-6.0 (variable) | br s (broad singlet) | N/A |

| H-6 | ~7.15 | d (doublet) | J ≈ 2.8 |

| H-4 | ~7.30 | dd (doublet of doublets) | J ≈ 8.8, 2.8 |

| H-3 | ~7.80 | d (doublet) | J ≈ 8.8 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts are heavily influenced by the nature of the substituents. The iodine atom causes the C-2 signal to shift significantly upfield due to the "heavy atom effect," while the ester carbonyl carbon (C=O) will be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CH₃ (Ethyl) | ~14.5 |

| -CH₂CH₃ (Ethyl) | ~61.0 |

| C-2 (bearing I) | ~90.0 |

| C-6 | ~118.0 |

| C-4 | ~125.0 |

| C-1 | ~132.0 |

| C-3 | ~140.0 |

| C-5 (bearing OH) | ~155.0 |

| C=O (Ester) | ~168.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It would be used to confirm the assignments of the ethyl group protons to their respective carbons and, crucially, to link each aromatic proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C-3, C-4, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). researchgate.net HMBC is invaluable for piecing together the molecular framework. Key expected correlations for this compound would include:

The methylene protons (-CH₂-) of the ethyl group showing a correlation to the ester carbonyl carbon (C=O).

Proton H-3 showing correlations to C-1, C-2, and C-4.

Proton H-4 showing correlations to C-2, C-5, and C-6.

Proton H-6 showing correlations to C-1, C-4, and C-5. These long-range correlations would definitively confirm the 1,2,5-substitution pattern on the benzene ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would be dominated by several key absorption bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ for the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C=O Stretch: A very strong and sharp absorption band corresponding to the ester carbonyl group is expected around 1700-1720 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the ester C-O bond (around 1250-1300 cm⁻¹) and another for the phenolic C-O bond (around 1200 cm⁻¹).

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups would give strong signals in the IR spectrum, the more symmetric aromatic C=C ring breathing modes might be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (phenolic) | 3200-3500 | Strong, Broad |

| C-H stretch (aromatic) | 3050-3150 | Medium |

| C-H stretch (aliphatic) | 2850-2980 | Medium |

| C=O stretch (ester) | 1700-1720 | Strong, Sharp |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (ester) | 1250-1300 | Strong |

| C-O stretch (phenol) | ~1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum of this compound is determined by its chromophores—the substituted benzene ring and the carbonyl group. The hydroxyl and iodo substituents act as auxochromes, modifying the absorption characteristics of the primary chromophore.

The electronic spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the electron-donating hydroxyl group and the electron-withdrawing ester group, along with the heavy iodine atom, will cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzene. Typically, substituted benzoates exhibit strong absorption bands in the 200-300 nm range.

Mass Spectrometry (MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula.

For this compound (C₉H₉IO₃), the calculated molecular weight is approximately 291.96 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 292.

The fragmentation pattern provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester functionality. Key predicted fragments include:

[M - C₂H₅O]⁺: Loss of the ethoxy radical (-•OCH₂CH₃) from the ester, resulting in a prominent acylium ion.

[M - C₂H₄]⁺: Loss of ethylene via a McLafferty rearrangement, although this is less likely if there is no gamma-hydrogen in a favorable conformation.

[M - CO₂C₂H₅]⁺: Loss of the entire ethyl carboxylate radical.

[M - I]⁺: Cleavage of the carbon-iodine bond.

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is also a common pathway.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Identity (Loss from Molecular Ion) |

|---|---|

| ~292 | [M]⁺ (Molecular Ion) |

| ~247 | [M - OCH₂CH₃]⁺ |

| ~219 | [M - CO₂C₂H₅]⁺ |

| ~165 | [M - I]⁺ |

Table of Compounds

Advanced Chromatographic Purity Assessment (HPLC, LC-MS, UPLC)

The purity of this compound is critical for its application in further chemical synthesis and pharmaceutical research. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques employed to determine the purity of the compound and to identify and quantify any impurities. These methods offer high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically developed and validated for the quantitative determination of this compound and its related substances. The method's development involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve a good resolution between the main compound and any potential impurities.

Methodology

A typical HPLC analysis would be performed on a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic solvent (like acetonitrile or methanol), run in either an isocratic or gradient mode to ensure the effective separation of compounds with different polarities. UV detection is commonly used for aromatic compounds, with the detection wavelength set at a value where the analyte exhibits maximum absorbance, for instance, around 254 nm.

Validation

The developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Linearity: The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations. The peak area response is plotted against the concentration, and a linear regression analysis is performed.

Precision: The precision of the method is determined by repeatedly injecting a solution of the compound and calculating the relative standard deviation (RSD) of the peak areas.

Accuracy: Accuracy is assessed by a recovery study, where a known amount of the standard is added to a sample solution, and the percentage of recovery is calculated.

Data Table: HPLC Method Parameters and Validation Summary

| Parameter | Details |

|---|---|

| Instrument | High-Performance Liquid Chromatography system with UV detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Retention Time | Approximately 6.5 min |

| Linearity (Range) | 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and degradation products. After separation by the LC system, the eluent is introduced into the mass spectrometer, where the molecules are ionized, and their mass-to-charge ratio (m/z) is determined.

Methodology

The LC conditions for LC-MS are often similar to those used for HPLC, but the mobile phase additives must be volatile (e.g., formic acid or ammonium formate instead of phosphate buffers) to be compatible with the mass spectrometer interface. Electrospray ionization (ESI) is a common ionization technique for this type of compound, often operated in negative ion mode to deprotonate the phenolic hydroxyl group.

Findings

In a hypothetical analysis, the main peak would correspond to the [M-H]⁻ ion of this compound (C₉H₉IO₃), with an expected m/z of 291.96. Other peaks might indicate the presence of impurities. For instance, the starting material, 5-hydroxy-2-iodobenzoic acid (C₇H₅IO₃), could be present as an impurity, which would show a corresponding [M-H]⁻ ion at m/z 262.93. Another potential impurity could be the corresponding methyl ester from a transesterification reaction if methanol (B129727) was present, which would have an [M-H]⁻ ion at m/z 277.94. It is important to be cautious when using formic acid as a mobile phase additive in the LC-MS analysis of iodinated aromatic compounds, as it can potentially induce deiodination in the ESI source, which could complicate the interpretation of the mass spectra nih.gov.

Data Table: Potential Impurities Identified by LC-MS

| Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Structure |

|---|---|---|

| 4.2 | 262.93 | 5-Hydroxy-2-iodobenzoic acid (Starting material) |

| 5.8 | 277.94 | Mthis compound (Process impurity) |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm), leading to higher resolution, increased sensitivity, and significantly faster analysis times compared to conventional HPLC.

Methodology

A UPLC method for this compound would be developed using a sub-2 µm particle size C18 or similar column. The shorter column length and higher optimal linear velocity of the mobile phase allow for a much faster separation. The mobile phase composition would be similar to that used in HPLC, but the gradient profile would be much steeper to achieve rapid elution.

Advantages

The primary advantage of UPLC is the significant reduction in analysis time, which increases sample throughput. The sharper and narrower peaks obtained with UPLC also lead to improved sensitivity and better resolution of closely eluting impurities. A typical UPLC analysis could be completed in under 2 minutes, compared to 10-15 minutes for a standard HPLC method.

Data Table: Comparison of HPLC and UPLC Method Performance

| Parameter | HPLC | UPLC |

|---|---|---|

| Column Particle Size | 5 µm | 1.7 µm |

| Column Dimensions | 250 mm x 4.6 mm | 50 mm x 2.1 mm |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Run Time | ~15 min | ~2 min |

| Resolution of Impurities | Good | Excellent |

| Solvent Consumption | High | Low |

Computational and Theoretical Investigations of Ethyl 5 Hydroxy 2 Iodobenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can elucidate the molecule's stability, reactivity, and spectroscopic properties.

The optimized geometric parameters, such as bond lengths and angles, for a molecule like Ethyl 5-hydroxy-2-iodobenzoate can be predicted with a high degree of accuracy, often showing strong correlation with experimental data obtained from techniques like X-ray crystallography.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | ~2.10 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | C-C-I | ~120° |

| C-C-O (hydroxyl) | ~119° | |

| O=C-O (ester) | ~123° | |

| Note: These are typical values for similar structures and are for illustrative purposes pending specific computational studies on this compound. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the hydroxyl group, which are electron-rich regions. The LUMO is likely to be distributed over the carbonyl group of the ester and the iodinated carbon, which are electron-deficient centers. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its susceptibility to electrophilic and nucleophilic attack. For a related pyrimidine (B1678525) derivative, the HOMO-LUMO energy gap was found to be a key indicator of its reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

| Note: These values are illustrative and based on typical ranges for similar aromatic esters. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively.

In an MEP map of this compound, the negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their nucleophilic character. The positive potential (typically colored blue) would be located around the hydrogen atom of the hydroxyl group and potentially near the iodine atom, suggesting these are sites for nucleophilic attack. The MEP analysis is instrumental in understanding how the molecule might interact with other molecules, such as receptors or reactants.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and understand its electronic properties.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are based on the calculated electron density around the nuclei. Comparing the theoretical and experimental NMR spectra helps in the accurate assignment of signals.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum can provide information about the electronic structure and conjugation within the molecule.

For a related pyrimidine derivative, theoretical spectroscopic data were successfully compared with experimental results to characterize the molecule. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable ethyl ester group, conformational analysis is important to identify the most stable conformers.

By systematically rotating the dihedral angles associated with the ester group and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to the stable conformers of the molecule. This analysis helps in understanding the preferred shape of the molecule in different environments and how its conformation might influence its reactivity and interactions with other molecules.

Intermolecular Interactions and Supramolecular Assembly Prediction (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules pack together to form a crystal lattice, and their arrangement is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.

The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.govnih.gov

Applications of Ethyl 5 Hydroxy 2 Iodobenzoate in Advanced Organic Synthesis

Role as a Key Building Block for Complex Aromatic Systems

The primary utility of Ethyl 5-hydroxy-2-iodobenzoate in the synthesis of complex aromatic systems stems from the reactivity of its carbon-iodine bond. The iodo substituent is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate aromatic and polyaromatic frameworks.

Key reactions where this compound serves as a building block include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form bi-aryl structures or stilbene derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl-alkynes, which are precursors to many complex molecules and conjugated materials. libretexts.orgresearchgate.net

Heck Coupling: Reaction with alkenes to form substituted benzoates.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.

The presence of the hydroxyl and ester groups adds another layer of synthetic utility, as they can be used to direct the regioselectivity of certain reactions or can be modified in subsequent steps after the aromatic core has been assembled.

Synthesis of Functionalized Derivatives and Analogs

The three distinct functional groups on the this compound ring allow for the straightforward synthesis of a diverse library of derivatives. Each site can be targeted with a high degree of selectivity to generate new analogs with tailored properties.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into an ether via Williamson ether synthesis or O-alkylation. It can also be acylated to form esters, providing a means to introduce a wide variety of functional groups or protecting groups.

Substitution of the Iodo Group: As mentioned, the iodo group is the most versatile site for modification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, alkynyl, and other organic moieties. nih.gov

Transformation of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other carboxylic acid derivatives. It can also undergo transesterification to introduce different alkyl groups.

The following table summarizes some of the key derivatization pathways for this compound:

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Hydroxyl (-OH) | Etherification (O-Alkylation) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification (O-Acylation) | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OCOR) | |

| Iodo (-I) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bi-aryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Arylamine (-NR₂) | |

| Ester (-COOEt) | Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), H₂O | Carboxylic Acid (-COOH) |

| Amidation | Amine (R₂NH), Heat or Coupling Agent | Amide (-CONR₂) | |

| Reduction | Reducing agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |

Precursor in the Development of Fluorescent Probes and Chemical Sensors

While not a fluorophore itself, this compound possesses the structural elements of a valuable precursor for creating fluorescent probes and chemical sensors. researchgate.net A typical sensor consists of a signaling unit (fluorophore) and a recognition unit (receptor). nih.gov The synthesis of such molecules often involves the coupling of these two components.

The iodo group on the benzene (B151609) ring is an ideal handle for attaching a pre-existing fluorophore or a group that will become part of a larger conjugated system through cross-coupling reactions. The phenolic hydroxyl group can act as a recognition site for analytes, such as metal ions or pH changes. mdpi.com For example, the deprotonation of the phenol (B47542) at higher pH can significantly alter the electronic properties of an attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. Furthermore, the hydroxyl group can be derivatized to create specific binding pockets for target molecules. The development of sensors for phenolic compounds is an active area of research. mdpi.com

Utilization in the Synthesis of Bi-aryl Compounds

The synthesis of bi-aryl scaffolds is of significant interest in medicinal chemistry and materials science. This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions to generate functionalized bi-aryl compounds. beilstein-journals.orgresearchgate.net In a typical reaction, the iodo-compound is coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

The resulting 5-hydroxy-biaryl-2-carboxylate structures are valuable intermediates. The remaining hydroxyl and ester functionalities can be further manipulated to create more complex molecules, such as ligands for catalysis, pharmacologically active compounds, or monomers for advanced polymers.

Integration into Heterocyclic Chemistry for Novel Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound provides multiple pathways for the synthesis of novel heterocyclic scaffolds. Iodine-promoted reactions and transformations involving hypervalent iodine reagents are powerful tools for constructing heterocyclic rings. researchgate.netdovepress.comfrontiersin.orgnih.gov

Oxygen Heterocycles: The phenolic hydroxyl group can participate in intramolecular cyclization reactions. For example, after modification of the iodo-position with a suitable partner, the hydroxyl group can act as a nucleophile to form benzofuran or other oxygen-containing rings.

Nitrogen Heterocycles: Through Buchwald-Hartwig amination at the iodo position, an amine-containing substituent can be introduced. Subsequent intramolecular condensation between the newly introduced amine and the ester group can lead to the formation of lactams, which are core structures in many bioactive molecules.

Iodine-Mediated Cyclizations: The iodo group itself can be used to promote cyclization reactions, forming fused heterocyclic systems.

Potential in Materials Science Research (e.g., Polymer Chemistry, Optoelectronics)

The rigid aromatic structure and multiple reactive sites of this compound make it a promising candidate as a monomer for the synthesis of advanced functional polymers. Aromatic polymers are known for their high thermal stability and unique electronic properties.

Polymer Chemistry: Through polycondensation reactions such as Suzuki or Sonogashira polymerization, this compound can be incorporated into polymer backbones. mdpi.com For example, polymerization with a di-boronic acid or a di-alkyne would lead to the formation of highly conjugated aromatic polymers. The hydroxyl group provides a site for post-polymerization modification, allowing for the tuning of the polymer's solubility and physical properties.

Optoelectronics: Conjugated aromatic polymers often exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. ubc.ca The incorporation of iodine or the creation of charge-transfer complexes can tune the optoelectronic and chemical properties of polymers, such as the optical band gap and conductivity. mdpi.comresearchgate.netnih.govresearchgate.net The specific electronic characteristics endowed by the hydroxyl and ester substituents in polymers derived from this compound could lead to new materials for these advanced applications.

Exploration of Biological Activities of Ethyl 5 Hydroxy 2 Iodobenzoate and Its Analogs in Vitro and in Silico Studies

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For derivatives of benzoic acid and related phenolic compounds, specific structural features are often key to their biological effects. While direct SAR studies on ethyl 5-hydroxy-2-iodobenzoate are not extensively documented, analysis of analogous structures provides valuable insights.

The core scaffold of this compound contains a benzene (B151609) ring substituted with a hydroxyl group, an iodine atom, and an ethyl ester group. Each of these components can play a critical role in receptor binding and biological activity. For instance, studies on polyphenolic deoxybenzoins, which share a dihydroxylated phenyl feature, have identified the 2,4-dihydroxylated arrangement as a potential pharmacophore for vascular relaxing effects. nih.gov This suggests that the position of the hydroxyl group on the benzene ring is crucial for certain biological activities.

The presence and position of a halogen atom can also significantly influence a molecule's activity. In studies of benzothiazole-based inhibitors, the introduction of a larger halogen, such as iodine, at the para-position of a phenyl ring led to a gradual increase in inhibitory activity. nih.gov This enhanced potency is attributed to the potential for forming halogen bonds with the target protein or to an improved steric fit within the binding pocket. nih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Based on the structure of this compound and its analogs, a hypothetical pharmacophore model could include:

A hydrogen bond donor (the phenolic hydroxyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the ester).

A hydrophobic/aromatic region (the benzene ring).

A halogen bonding site (the iodine atom).

Pharmacophore modeling is a computational tool used to identify new compounds that match these feature requirements and are therefore likely to be biologically active. dergipark.org.tr Such models are instrumental in virtual screening campaigns to discover novel drug candidates. nih.govdergipark.org.tr

Investigation of Enzyme Interactions and Inhibition Mechanisms (e.g., Flavin-dependent Enzymes, SHP2)

The structural motifs within this compound suggest its potential to interact with various enzymes. Phenolic compounds are known to be inhibitors of several enzymes, including those involved in oxidative processes. For example, various polyphenols have been shown to inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. mdpi.comnih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors and others as noncompetitive or uncompetitive inhibitors. mdpi.comnih.gov

One enzyme of significant interest in cancer therapy is the Src homology-2 (SH2) domain-containing phosphatase-2 (SHP2). nih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in cell growth and differentiation signaling pathways. Dysregulation of SHP2 is linked to various cancers, making it an attractive target for small molecule inhibitors. Inhibitors of SHP2 have been developed to target either the catalytic site or allosteric sites. The development of allosteric inhibitors like SHP099, which stabilizes SHP2 in an auto-inhibited conformation, represents a significant advancement in the field. While direct inhibition of SHP2 by this compound has not been reported, its structure as a small, substituted aromatic molecule makes it a candidate for investigation as a potential SHP2 inhibitor, either by binding to the catalytic pocket or an allosteric site. nih.gov

In vitro Mechanistic Studies on Cellular Targets and Pathways

The biological effects of a compound are ultimately determined by its interactions with cellular targets and its influence on signaling pathways. Hydroxybenzoic acid isomers and their derivatives have been shown to affect various cellular processes. For instance, certain hydroxybenzoic acids can influence cellular signaling and gene expression related to the cardiovascular system. nih.gov

In the context of cancer, phenolic compounds can modulate numerous signaling pathways. Studies on 4-hydroxy-benzoic acid in MCF-7 breast cancer cells have shown that it can mediate a dose-dependent increase in the phosphorylation of ERK, AKT, PI3K, and the estrogen receptor α (ERα). nih.gov These pathways are crucial for cell proliferation and survival. The ability of phenolic compounds to act on multiple checkpoints in cancer cells, including the induction of apoptosis and cell cycle arrest, makes them a subject of intense research. nih.gov Furthermore, some phenolic compounds have been identified as inhibitors of the transcription factor Nrf2, which is involved in the cellular response to oxidative stress and is a target in cancer therapy. strath.ac.uk

The degradation of 4-hydroxybenzoic acid esters, such as parabens, has been studied in microorganisms. The initial step is the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid, which is then further metabolized. researchgate.net In eukaryotic cells, similar enzymatic hydrolysis of the ethyl ester in this compound would release 5-hydroxy-2-iodobenzoic acid, which would be the primary active molecule intracellularly.

Anticancer Potential in Specific Cell Lines (e.g., Lymphoma, HepG2)

The anticancer properties of phenolic compounds have been evaluated in a variety of cancer cell lines. nih.gov These compounds can exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of cell signaling pathways. nih.gov

Hepatocellular carcinoma (HCC) is a type of liver cancer for which new therapeutic agents are needed. The HepG2 cell line is a commonly used model for in vitro studies of HCC. Certain phenolic compounds, such as gallic acid, have demonstrated anticancer activity against HepG2 cells. nih.gov Marine-derived phenols have also shown selective anticancer activity against hepatocellular carcinoma cell lines. nih.gov Given the structural similarities, this compound and its analogs could potentially exhibit similar cytotoxic or cytostatic effects on HepG2 cells.

While specific data on the effect of this compound on lymphoma cell lines is not available, the broader class of phenolic compounds has been investigated for its anticancer properties against various hematological and solid tumors. mdpi.com

Antimicrobial Activity against Pathogenic Microorganisms

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Various synthetic and natural compounds are being explored for their antimicrobial properties. The inclusion of iodine in a molecule can sometimes enhance its antimicrobial activity. For example, newly synthesized iodoquinazoline derivatives have been shown to possess both antiproliferative and antimicrobial activities. nih.gov Although structurally different from this compound, the presence of an iodine atom on an aromatic ring is a shared feature that may contribute to antimicrobial effects. The mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Further studies would be needed to determine if this compound or its analogs have any significant activity against pathogenic microorganisms.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how a ligand might interact with a biological target at the atomic level. plos.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govfums.ac.ir This information can provide insights into the potential mechanism of action and can be used to screen large libraries of compounds for potential drug candidates. nih.gov

For a compound like this compound, docking studies could be performed against the active sites of enzymes like SHP2 or various bacterial enzymes to predict its binding mode and energy. nih.govmdpi.com Such studies on benzoic acid derivatives have been used to evaluate their potential as antiviral agents against the main protease of SARS-CoV-2. nih.gov

Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complex over time. plos.orgmdpi.com MD simulations provide a dynamic view of the interactions, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. researchgate.net These simulations can also be used to calculate binding free energies, which can provide a more accurate estimation of the ligand's affinity for the target. mdpi.com

Prodrug Design Principles and Bioactivation Pathways

A prodrug is an inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions. scirp.org The structure of this compound, containing both a phenolic hydroxyl group and an ethyl ester, makes it highly relevant to prodrug design principles. scirp.orgnih.gov

The phenolic hydroxyl group is a common feature in many drugs, but it can lead to rapid metabolism and poor bioavailability. ingentaconnect.com Masking this group as an ester, carbonate, or ether is a common prodrug strategy to improve pharmacokinetic properties. nih.govscite.ai Similarly, the ethyl ester group in this compound can be considered a promoiety that improves the lipophilicity of the parent carboxylic acid (5-hydroxy-2-iodobenzoic acid), potentially enhancing its absorption across cell membranes. scirp.orgscirp.org

The bioactivation of such an ester prodrug would typically occur through hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. researchgate.net Carboxylesterases are a key class of enzymes responsible for the hydrolysis of many ester-containing prodrugs, such as the antiviral drug oseltamivir. researchgate.netnih.gov Upon hydrolysis of the ethyl ester, this compound would be converted to 5-hydroxy-2-iodobenzoic acid, which would then be able to exert its biological effects. This bioactivation pathway is a critical consideration in the design and evaluation of ester-based prodrugs. researchgate.netresearchgate.net

Crystallographic Analysis and Solid State Characteristics of Ethyl 5 Hydroxy 2 Iodobenzoate and Its Complexes

Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

A definitive analysis of the molecular structure of Ethyl 5-hydroxy-2-iodobenzoate would necessitate a single-crystal X-ray diffraction (SCXRD) experiment. This technique would yield precise atomic coordinates, defining the three-dimensional arrangement of atoms within the crystal lattice. From these coordinates, crucial bond parameters such as bond lengths, bond angles, and torsion angles can be calculated.

For this compound, particular attention would be paid to the geometry of the benzene (B151609) ring, the conformation of the ethyl ester group, and the spatial relationship between the hydroxyl and iodo substituents. This data is fundamental for understanding the molecule's intrinsic electronic and steric properties.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

The following table is a template illustrating the type of data that would be obtained from an SCXRD study. The values are hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₉IO₃ |

| Formula weight | 292.07 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X x Y.Y x Z.Z mm |

| Theta range for data collection | θ.θ° to θθ.θ° |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = R.RRR] |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = R.RRR, wR₂ = W.WWW |

| R indices (all data) | R₁ = R.RRR, wR₂ = W.WWW |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure of this compound would be significantly influenced by a variety of non-covalent interactions. The presence of a hydroxyl group (a strong hydrogen-bond donor) and carbonyl and hydroxyl oxygens (hydrogen-bond acceptors) suggests that hydrogen bonding would be a dominant feature in its crystal packing.

Supramolecular Architectures and Crystal Packing Motifs

The interplay of the intermolecular interactions discussed above would dictate the formation of specific supramolecular architectures. These can range from simple one-dimensional chains and tapes to more complex two-dimensional sheets or three-dimensional networks.

The identification of recurring patterns of intermolecular interactions, known as supramolecular synthons, would be a key aspect of this analysis. For instance, hydrogen bonds could lead to the formation of dimeric or catemeric motifs. The combination of hydrogen and halogen bonds could result in the assembly of more intricate and robust multi-dimensional structures. Understanding these packing motifs is crucial for crystal engineering, as it provides insights into how molecular recognition events govern the self-assembly process in the solid state.

Co-crystallization Studies with Host Molecules or Ligands

This compound, with its hydrogen-bonding and halogen-bonding capabilities, is a prime candidate for co-crystallization studies. Co-crystals are multi-component solids where the constituent molecules are held together by non-covalent interactions.

By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups, it is possible to create novel solid forms with tailored physical and chemical properties. For example, co-crystallization with pyridine-containing molecules could lead to the formation of strong N···I halogen bonds or O-H···N hydrogen bonds. Such studies are integral to the field of crystal engineering and materials science for the rational design of functional solid-state materials.

Emerging Research Avenues and Future Directions for Ethyl 5 Hydroxy 2 Iodobenzoate

Catalytic Applications Beyond Direct Synthesis

While Ethyl 5-hydroxy-2-iodobenzoate is a well-established building block in organic synthesis, particularly in cross-coupling reactions, its potential utility in catalytic processes is an emerging area of investigation. The presence of the iodine atom and the phenolic hydroxyl group suggests possibilities for its application in organocatalysis and as a ligand for transition metal catalysis.

Future research may focus on leveraging the Lewis basicity of the hydroxyl and carbonyl groups, in conjunction with the halogen-bonding potential of the iodine atom, to design novel organocatalysts. These catalysts could be explored for a variety of organic transformations, including but not limited to, asymmetric synthesis and oxidation reactions. The iodinated phenolic structure is also reminiscent of scaffolds used in certain oxidation catalysts. For instance, laccase, an oxidoreductase enzyme, can oxidize iodide to reactive iodine, which can then iodinate other phenolic compounds. nih.govnih.gov This suggests a potential role for this compound in biomimetic catalytic systems.

| Potential Catalytic Role | Rationale | Potential Applications |

| Organocatalyst | Lewis basic sites (hydroxyl, carbonyl) and halogen bond donor (iodine) | Asymmetric synthesis, oxidation reactions |

| Ligand for Metal Catalysis | Coordination through hydroxyl and carbonyl groups | Cross-coupling reactions, C-H activation |

| Biomimetic Catalyst Component | Structural similarity to substrates in enzymatic iodination | Selective halogenation reactions |

Advanced Functional Material Development